molecular formula C20H22FN3O3S2 B2661338 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-12-2

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2661338
CAS No.: 850910-12-2
M. Wt: 435.53
InChI Key: MTEYOIXSYCWMOD-XDOYNYLZSA-N
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Description

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzamide core, a benzo[d]thiazole moiety, and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Diethylsulfamoyl Group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Core: The final step involves the coupling of the benzo[d]thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (Z)-4-(N,N-diethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethyl group, which may influence its steric properties and interactions.

Uniqueness

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the fluorine atom and the ethyl group, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEYOIXSYCWMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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